5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole

Beschreibung

Basic Molecular Properties and Structure

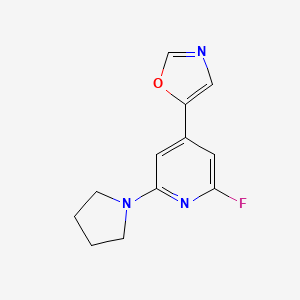

The compound 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)-oxazole possesses the molecular formula Carbon twelve Hydrogen twelve Fluorine one Nitrogen three Oxygen one with a molecular weight of 233.246 atomic mass units and a monoisotopic mass of 233.096440 atomic mass units. The structural framework consists of three distinct heterocyclic components connected through direct carbon-carbon bonds, creating a rigid aromatic system with a flexible aliphatic pyrrolidine substituent.

The canonical Simplified Molecular Input Line Entry System representation of the molecule is Fc1nc(cc(c1)c1cnco1)N1CCCC1, which reveals the connectivity pattern between the fluorinated pyridine core, the oxazole ring attachment at the 4-position, and the pyrrolidine substitution at the 6-position of the pyridine ring. The International Chemical Identifier string InChI=1S/C12H12FN3O/c13-11-5-9(10-7-14-8-17-10)6-12(15-11)16-3-1-2-4-16/h5-8H,1-4H2 provides detailed information about the atomic connectivity and hydrogen count distribution across the aromatic and aliphatic portions of the molecule.

X-ray diffraction techniques represent the gold standard for determining precise molecular geometries and crystallographic parameters of organic compounds. The methodology involves directing X-ray beams through crystalline samples where the uniform spacing of atoms causes interference patterns that reveal structural information. For heterocyclic compounds like this compound, X-ray powder diffraction analysis can provide critical data about crystal structure, chemical composition, and crystalline orientation.

The diffraction process follows Bragg's law, where constructive interference occurs when the path difference between X-rays reflecting off different atomic planes equals a whole number of wavelengths. This relationship, expressed as nλ = 2d sin θ, allows researchers to calculate interatomic distances and bond angles from observed diffraction patterns. The atomic planes within the crystal structure act as a diffraction grating, producing characteristic patterns that serve as fingerprints for structural identification.

Eigenschaften

IUPAC Name |

5-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c13-11-5-9(10-7-14-8-17-10)6-12(15-11)16-3-1-2-4-16/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXFTNGMBGFVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=C2)C3=CN=CO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Acyl Chloride-Mediated Cyclization

This method involves the conversion of carboxylic acid derivatives into acyl chlorides, followed by cyclization to form the oxazole ring.

Research Findings:

The process benefits from using acyl chlorides due to their high reactivity, enabling efficient cyclization under mild conditions. The cyclization step often employs ferric chloride or similar catalysts, facilitating the formation of the oxazole ring with good yields (typically 80-97%).

One-Pot Synthesis Using Amidoximes and Carboxylic Acids

Recent advances have demonstrated the feasibility of synthesizing oxazoles in a single step from amidoximes and carboxylic acids, often under superbase conditions (NaOH/DMSO).

Research Findings:

Baykov et al. (2017) reported this method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, which can be adapted for oxazole synthesis. The process yields diverse analogs with moderate to good yields, emphasizing operational simplicity.

Nucleophilic Substitution and Coupling for Functionalization

The introduction of specific substituents such as fluorine and pyrrolidine groups is achieved through nucleophilic substitutions and coupling reactions:

- Nucleophilic aromatic substitution (SNAr): Used to introduce fluorine or pyridinyl groups onto aromatic precursors.

- Palladium-catalyzed cross-coupling reactions: Employed to attach pyrrolidin-1-yl groups or other amines onto aromatic rings.

Research Findings:

The use of palladium catalysis allows for efficient attachment of pyrrolidine groups, often under mild conditions, with high selectivity.

Research Findings and Data Tables

Table 1: Summary of Key Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Acyl chloride cyclization | Thionyl chloride, ferric chloride | Reflux, 80-97°C | 80-95% | High efficiency, operational simplicity | Requires multiple steps, purification needed |

| Amidoxime-based synthesis | Amidoximes, carboxylic acids, NaOH/DMSO | Room temp to 24h | 50-80% | One-pot, mild | Moderate yields, limited substrate scope |

| Nucleophilic substitution | Fluorinated precursors, amines | Heat, reflux | 60-90% | Selective, versatile | Requires activated aromatic rings |

| Palladium-catalyzed coupling | Pd catalyst, pyrrolidine derivatives | Reflux, inert atmosphere | 70-95% | High selectivity | Expensive catalysts |

Table 2: Selected Research Findings

Notes on Optimization and Challenges

- Reaction Conditions: Mild temperatures (room temperature to 80°C) are preferred to prevent decomposition.

- Purification: Purification often involves chromatography (FCC, silica gel) due to the complexity of intermediates.

- Yield Optimization: Use of catalysts like ferric chloride, TBAF, and palladium significantly enhances yields.

- Substrate Scope: Electron-withdrawing groups (e.g., fluorine) facilitate nucleophilic substitutions; steric hindrance may require optimized conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The fluorine atom or other substituents on the pyridine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C12H12FN3O

- Molecular Weight : 233.24 g/mol

- CAS Number : 1228665-97-1

- Purity : 95%+

Structural Characteristics

The compound features:

- A fluorine atom at the 2-position of the pyridine ring.

- A pyrrolidine moiety, which may enhance binding interactions with biological targets.

- An oxazole ring that can participate in various chemical reactions and interactions.

Medicinal Chemistry

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole shows promise in medicinal chemistry due to its potential as a pharmacological agent. The following are notable applications:

a. Neurological Disorders

Research indicates that compounds with similar structures may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that this compound could be investigated for its effects on anxiety and depression models in rodents.

b. Anticancer Activity

Some derivatives of pyridine and oxazole have demonstrated anticancer properties by inhibiting specific kinases involved in tumor growth. The unique structural features of this compound warrant investigation into its potential as an anticancer agent.

Chemical Biology

The compound can serve as a valuable tool in chemical biology for the following reasons:

a. Probe Development

Due to its ability to interact with biological macromolecules, it can be utilized to develop probes for studying protein-ligand interactions, potentially aiding in the identification of new therapeutic targets.

b. Mechanistic Studies

The oxazole moiety may facilitate studies on enzyme mechanisms, particularly those involving oxidative processes or enzyme inhibition.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

a. Cyclization Reactions

Utilizing starting materials such as fluorinated pyridines and oxazole precursors, researchers can explore different cyclization strategies to optimize yield and purity.

b. Derivatization

Creating derivatives of this compound can enhance its pharmacological properties or alter its selectivity towards specific biological targets.

Case Study 1: Neurological Activity

A study published in Journal of Medicinal Chemistry explored a series of pyridine derivatives similar to this compound, demonstrating their efficacy in modulating serotonin receptors. This case study provides a framework for investigating the neurological effects of this compound.

Case Study 2: Anticancer Properties

In another research article, derivatives of oxazole were tested against various cancer cell lines. The findings indicated promising results for compounds that share structural similarities with our target compound, suggesting potential pathways for further investigation into its anticancer effects.

Wirkmechanismus

The mechanism of action of 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a family of pyridine derivatives with fluorine and pyrrolidin-1-yl substitutions. Below is a comparative analysis of key analogues:

Functional Group Impact on Properties

- Oxazole vs.

- Substituent Position: The placement of functional groups (e.g., methanol at pyridine-3 in CAS 1228666-05-4 vs. oxazole at pyridine-4 in the target compound) influences steric interactions and electronic effects. Pyridine-4 substitution may enhance planarity for π-π stacking in binding interactions .

- Fluorine and Pyrrolidine Synergy : Fluorine’s electron-withdrawing effect and pyrrolidine’s basicity are conserved across analogues, suggesting shared stability and solubility profiles .

Pharmacological Potential (Speculative)

The oxazole moiety, a common pharmacophore, may modulate kinase binding affinity compared to nitrile or ester analogues.

Biologische Aktivität

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole is a synthetic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₁₂FN₃O

- Molecular Weight : 233.25 g/mol

- CAS Number : 1228665-97-1

- Structure : The compound features a pyridinyl and oxazole moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism involves the induction of apoptosis, evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

- Antimicrobial Properties : Similar to other compounds with pyrrolidine structures, this oxazole derivative has shown promising antibacterial and antifungal activities. In vitro tests against Gram-positive and Gram-negative bacteria have demonstrated significant inhibition of bacterial growth .

Anticancer Studies

A detailed examination of the compound's anticancer properties revealed:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent antiproliferative effects. For instance, one study reported an IC50 value of approximately 0.65 µM for a related structure .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| A549 | 2.41 |

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated effective inhibition against various pathogens:

- Minimum Inhibitory Concentrations (MIC) were determined for different bacterial strains, showing strong activity against both Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in tumor reduction, showing promising results that warrant further investigation.

- Combination Therapies : Research indicates that combining this oxazole derivative with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)-oxazole, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Step 1 : Start with precursor compounds like fluorinated pyridines and oxazole derivatives. Use reflux conditions in ethanol or toluene (common solvents for heterocyclic synthesis) to facilitate cyclization and coupling reactions .

- Step 2 : Employ recrystallization from DMF-EtOH (1:1) to purify intermediates, as demonstrated in similar fluoropyridine-oxazole systems .

- Step 3 : Monitor reaction progress via TLC or HPLC. Adjust pH (e.g., using ammonium acetate buffer at pH 6.5) during purification to enhance compound stability .

- Optimization : Vary solvent polarity (e.g., chlorobenzene for higher boiling points) or catalysts (e.g., acid catalysts in nitration steps) to improve yields .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- NMR/FTIR : Confirm functional groups (e.g., oxazole ring C-O-C stretch at ~1250 cm⁻¹) and fluorine-pyridine coupling patterns .

- HPLC/LC-MS : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to assess purity (>98% by AUC). Retention time comparisons with standards are critical .

- Elemental Analysis : Validate molecular formula (e.g., C₁₃H₁₂FN₃O) with ≤0.4% deviation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

- Case Study : If antimicrobial assays show variable IC₅₀ values:

- Step 1 : Re-evaluate assay conditions (e.g., bacterial strain variability, broth microdilution vs. agar diffusion) .

- Step 2 : Confirm compound stability in DMSO/water mixtures; degradation products may skew results .

- Step 3 : Cross-validate with computational models (e.g., molecular docking to predict binding to bacterial targets like DNA gyrase) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodology :

- Step 1 : Perform DFT calculations to map electron density (e.g., fluorine’s electron-withdrawing effects on pyridine reactivity) .

- Step 2 : Use molecular dynamics to simulate interactions with biological targets (e.g., kinase enzymes). Prioritize derivatives with stronger hydrogen bonding to active sites .

- Step 3 : Validate predictions via SAR studies, focusing on pyrrolidine substitution patterns .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Key Issues :

- Stereochemical Drift : Monitor racemization during high-temperature steps (e.g., reflux). Use chiral HPLC to track enantiomeric excess .

- Purification : Replace DMF (toxic) with greener solvents (e.g., ethyl acetate/water biphasic systems) without compromising crystal quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.